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Compound of Interest

Compound Name:
1-Bromo-3,5,7-

trimethyladamantane

Cat. No.: B196015 Get Quote

A Spectroscopic Comparison of 1-Bromo-3,5,7-trimethyladamantane and Its Demethylated

Analogues

This guide presents a detailed spectroscopic comparison of 1-Bromo-3,5,7-
trimethyladamantane with its related, less substituted analogues: 1-Bromo-3,5-

dimethyladamantane and 1-Bromoadamantane. For researchers, scientists, and professionals

in drug development, understanding the distinct spectroscopic fingerprints of these compounds

is crucial for unequivocal structure validation and quality control. This document leverages

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy to differentiate these adamantane derivatives, providing supporting experimental

data and standardized protocols.

Comparative Spectroscopic Data Analysis
The rigid, caged structure of adamantane provides a unique scaffold. The addition of methyl

groups and a bromine atom at specific bridgehead positions creates distinct and predictable

patterns in NMR, MS, and IR spectra. The high symmetry of 1-Bromo-3,5,7-
trimethyladamantane, for instance, leads to a simpler spectrum than its less symmetrical

counterparts, a key identifying feature.
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NMR spectroscopy is paramount for determining the precise connectivity of atoms. The

chemical shifts and signal multiplicities are highly sensitive to the molecular symmetry and the

electronic environment of the protons and carbons.

¹H NMR Spectral Data Comparison

Compound
¹H NMR Chemical Shifts (δ,
ppm) in CDCl₃

Key Features

1-Bromo-3,5,7-

trimethyladamantane

~1.0-1.2 (s, 9H, 3x -CH₃),

~1.5-2.0 (m, 12H, 6x -CH₂-)

High symmetry leads to two

main signals: a sharp singlet

for the three equivalent methyl

groups and a complex

multiplet for the six equivalent

methylene groups.

1-Bromo-3,5-

dimethyladamantane

δ 2.10 (br s, 3H), 1.73 (br s,

6H), 2.37 (br s, 6H)[1]

Lower symmetry results in

more complex multiplets and

distinct signals for the

adamantyl protons.

1-Bromoadamantane
δ 2.37 (br s, 6H), 2.10 (br s,

3H), 1.73 (br s, 6H)[2]

The spectrum shows three

sets of broad singlets for the

methine and methylene

protons of the adamantane

cage.

¹³C NMR Spectral Data Comparison
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Compound
¹³C NMR Chemical Shifts
(δ, ppm) in CDCl₃

Key Features

1-Bromo-3,5,7-

trimethyladamantane

~30-35 (-CH₃), ~40-50 (-CH₂-),

~70 (C-Br), ~35-40 (C-CH₃)

Due to high symmetry, only

four distinct signals are

expected: one for the methyl

carbons, one for the methylene

carbons, one for the

quaternary carbon attached to

bromine, and one for the

quaternary carbons attached

to the methyl groups.

1-Bromo-3,5-

dimethyladamantane

Multiple distinct signals for

quaternary carbons (C-Br, C-

CH₃), CH, CH₂, and CH₃

groups.

The reduced symmetry

compared to the trimethylated

version results in a greater

number of signals.

1-Bromoadamantane
δ 68.9 (C-Br), 48.0 (-CH₂-),

35.7 (-CH-), 31.9 (-CH₂-)[3]

Four signals corresponding to

the four unique carbon

environments in the

unsubstituted adamantane

cage.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the

molecular weight and fragmentation patterns. The presence of bromine, with its two stable

isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), is a key diagnostic tool.
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Compound
Molecular Ion (M⁺)
(m/z)

Key Fragments
(m/z)

Fragmentation
Pattern

1-Bromo-3,5,7-

trimethyladamantane
256/258[4] 177 ([M-Br]⁺)

The spectrum will

show a characteristic

1:1 isotopic pattern for

the molecular ion. The

base peak is expected

to be the adamantyl

cation formed by the

facile cleavage of the

C-Br bond.

1-Bromo-3,5-

dimethyladamantane
242/244[1]

163 ([M-Br]⁺), 107[1]

[5]

Similar to its

trimethylated

counterpart, it displays

a clear M⁺/M+2

pattern and loses the

bromine atom to form

a stable tertiary

carbocation.

1-Bromoadamantane 214/216[1][6] 135 ([M-Br]⁺)[6][7]

The primary

fragmentation is the

loss of the bromine

atom, resulting in the

adamantyl cation at

m/z 135, which is

typically the base

peak.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For these

compounds, the key absorptions are the C-H stretching and bending frequencies of the

adamantane cage and the C-Br stretch.

Infrared (IR) Spectral Data Comparison
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Compound Key IR Absorptions (cm⁻¹)

1-Bromo-3,5,7-trimethyladamantane
C-H stretch (~2850-2950), C-Br stretch (~500-

600)

1-Bromo-3,5-dimethyladamantane
C-H stretch (~2850-2950), C-Br stretch (~500-

600)[1]

1-Bromoadamantane
C-H stretch (~2850-2950), C-Br stretch (~500-

600)[1]

While the IR spectra are broadly similar, subtle differences in the fingerprint region (below 1500

cm⁻¹) can be used for differentiation.

Experimental Protocols
Standardized protocols are essential for reproducible spectroscopic analysis. The following are

general methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the adamantane sample in approximately 0.7 mL

of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: Use a 400 MHz or higher field instrument.

Pulse Program: A standard single-pulse sequence is typically sufficient.

Acquisition Parameters: A 45° pulse angle, a spectral width covering 0-10 ppm, and a

recycle delay of 1-2 seconds are standard.[1]

Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).[1]

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse sequence is used to yield single lines for each

unique carbon atom.

Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the

lower natural abundance of ¹³C, a longer acquisition time and a higher number of scans

are required to achieve a good signal-to-noise ratio.[1]

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like bromo-adamantanes, Gas

Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[1] A dilute solution of the

sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.[6]

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions

and induce fragmentation.[1]

Mass Analysis: A mass analyzer, such as a quadrupole, separates the generated ions based

on their mass-to-charge ratio (m/z).[1]

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

(M⁺), which confirms the molecular weight, and the series of fragment ions that provide

structural clues. The isotopic pattern of bromine-containing fragments is a key diagnostic

feature.[1]

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Nujol Mull (for solids): Grind a small amount of the solid sample with a drop of Nujol

(mineral oil) to create a paste. Spread the paste between two salt (e.g., NaCl or KBr)

plates.[1]

Data Acquisition: Place the prepared sample into the IR spectrometer. Record the spectrum,

typically over a range of 4000 to 400 cm⁻¹.[1]
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Data Analysis: Identify the characteristic absorption bands corresponding to specific

functional groups, such as C-H and C-Br stretching vibrations.[1]

Visualization
The following diagram illustrates the logical workflow for differentiating 1-Bromo-3,5,7-
trimethyladamantane from its demethylated analogues using the key spectroscopic data

points discussed.
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Spectroscopic Analysis Workflow

Unknown Adamantane Sample
(1-Bromo-3,5,7-trimethyladamantane or Analogue)

Mass Spectrometry (EI-MS)

M+ at m/z 256/258?

M+ at m/z 242/244?

No

1H & 13C NMR Spectroscopy

Yes

M+ at m/z 214/216?

No

1-Bromo-3,5-dimethyladamantane

Yes

1-Bromoadamantane

Yes

Further Analysis / Isomer

No

High Symmetry?
(e.g., 4 13C signals)

1-Bromo-3,5,7-trimethyladamantane

YesNo

Click to download full resolution via product page

Caption: Workflow for spectroscopic identification of brominated adamantanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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